2-(2-bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
2-(2-bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines multiple aromatic rings and heteroatoms, making it a valuable candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-bromobenzaldehyde with hydrazine hydrate can form a hydrazone intermediate, which upon further reaction with suitable reagents, leads to the formation of the triazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions such as temperature and solvent choice, and employing efficient purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Cyclization Reactions: The formation of the triazole ring itself is a cyclization reaction, which can be influenced by different catalysts and reaction conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include hydrazine hydrate, bromine, and various organic solvents such as toluene and dimethylformamide. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate specific transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-(2-bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a CDK2 inhibitor, showing promising cytotoxic activity against various cancer cell lines.
Biological Research: The compound’s ability to interact with specific biological targets makes it a valuable tool for studying cellular processes and pathways.
Industrial Applications: Its unique structural properties can be leveraged in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is facilitated by the compound’s ability to bind to the ATP binding site of CDK2, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazole and pyrimidine rings, making it structurally and functionally similar.
Uniqueness
What sets 2-(2-bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its specific substitution pattern and the presence of the furo ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
4-(2-bromophenyl)-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15BrN4O/c26-19-14-8-7-13-18(19)23-28-24-21-20(16-9-3-1-4-10-16)22(17-11-5-2-6-12-17)31-25(21)27-15-30(24)29-23/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJRJYZZFYNDFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5Br)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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